

Cy7 dise(diso3) conjugation to nanoparticles

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cy7 dise(diso3)

Cat. No.: B3302398

[Get Quote](#)

Answering the user's request.## Application Notes: Cy7-diso3 Conjugation to Nanoparticles for Targeted Imaging and Drug Delivery

Introduction

Near-infrared (NIR) fluorescent dyes, such as Cyanine7 (Cy7), have become indispensable tools in biomedical research and drug development. Their emission wavelength falls within the NIR window of biological tissues (700-900 nm), allowing for deep tissue penetration, reduced photon scattering, and minimal background autofluorescence, which collectively enhance the signal-to-noise ratio for in vivo imaging[1][2]. The disulfonated (diso3) form of Cy7, often referred to as Sulfo-Cy7, exhibits excellent water solubility, making it ideal for conjugation to biomolecules and nanoparticles in aqueous environments without the need for organic co-solvents that could compromise the stability of the nanoparticles or cargo[3][4][5].

This document provides a comprehensive guide for the covalent conjugation of Cy7-diso3 N-hydroxysuccinimide (NHS) ester to amine-functionalized nanoparticles. The resulting fluorescently-labeled nanoparticles are powerful probes for a variety of applications, including real-time tracking of nanoparticle biodistribution, cellular uptake studies, and targeted drug delivery to specific tissues or cell types[6][7].

Principle of Conjugation

The conjugation strategy relies on the robust and widely-used NHS ester chemistry[8]. Amine-functionalized nanoparticles, which possess primary amine groups (-NH₂) on their surface, serve as the substrate. The Cy7-diso3 dye is activated with an NHS ester group. In a buffer

with a slightly alkaline pH (typically 8.5-9.0), the primary amines on the nanoparticle surface act as nucleophiles and attack the NHS ester, forming a stable, covalent amide bond and releasing the NHS leaving group[8][9][10]. This method is highly efficient and results in a stable linkage between the dye and the nanoparticle.

Key Considerations

- **Nanoparticle Functionalization:** The nanoparticles must first be functionalized to present primary amines on their surface. This can be achieved through various methods, such as coating with polymers like polyethyleneimine (PEI) or through silanization with reagents like (3-aminopropyl)triethoxysilane (APTES) for silica-based nanoparticles[11][12][13].
- **Reaction Buffer:** The reaction pH is critical. Primary amines must be deprotonated to be nucleophilic, which is favored at a pH above their pKa. A pH of 8.5 is optimal for balancing the amine reactivity with the hydrolysis of the NHS ester, which increases at higher pH[10][14]. Buffers free of primary amines, such as sodium borate or sodium bicarbonate, must be used to avoid competing reactions[9].
- **Molar Ratio:** The ratio of dye to nanoparticles will influence the final degree of labeling (DOL). A higher ratio can increase labeling but may also lead to fluorescence quenching due to dye aggregation on the nanoparticle surface[15]. Optimization is often required to achieve the desired brightness without compromising the nanoparticle's properties.
- **Purification:** Removal of unconjugated, free dye is crucial for accurate downstream quantification and to prevent false-positive signals in imaging applications[6][14]. Size-exclusion chromatography (SEC) is a highly effective method for separating the larger nanoparticle conjugates from the smaller, unbound dye molecules[16][17][18].

Experimental Protocols

Protocol 1: Amine Functionalization of Silica Nanoparticles using APTES

This protocol describes the surface modification of silica nanoparticles to introduce primary amine groups.

Materials:

- Silica nanoparticles (e.g., 50 nm diameter)
- Ethanol (anhydrous)
- Ammonium hydroxide (NH₄OH, 28-30%)
- (3-Aminopropyl)triethoxysilane (APTES)
- Deionized (DI) water
- Centrifuge

Procedure:

- Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol using sonication for 15 minutes to ensure a homogenous suspension.
- To this suspension, add 5 mL of DI water and 2 mL of ammonium hydroxide.
- Stir the mixture vigorously at room temperature.
- Slowly add 1 mL of APTES dropwise to the nanoparticle suspension.
- Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
- Collect the amine-functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
- Discard the supernatant and wash the nanoparticle pellet by resuspending in ethanol and centrifuging again. Repeat this washing step three times to remove excess APTES and ammonia.
- After the final wash, resuspend the amine-functionalized nanoparticles in the desired buffer for conjugation (e.g., 0.1 M Sodium Borate Buffer, pH 8.5).

Protocol 2: Conjugation of Cy7-diso3 NHS Ester to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the fluorescent dye to the prepared nanoparticles.

Materials:

- Amine-functionalized nanoparticles (from Protocol 1)
- Cy7-diso3 NHS Ester (or Sulfo-Cy7 NHS Ester)
- Anhydrous Dimethyl Sulfoxide (DMSO) (Note: only required for non-sulfonated dyes, but good practice for initial stock preparation)[5]
- Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5[14]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Reaction tubes (protected from light, e.g., amber tubes or wrapped in foil)

Procedure:

- Prepare a 10 mg/mL stock solution of amine-functionalized nanoparticles in the conjugation buffer.
- Prepare a 10 mM stock solution of Cy7-diso3 NHS Ester in anhydrous DMSO. (Note: Sulfonated dyes are water-soluble, but preparing a concentrated stock in DMSO ensures stability and accurate dispensing)[3][19].
- Determine the desired molar ratio of dye to nanoparticles. A starting ratio of 10:1 to 20:1 (dye:nanoparticle) is recommended for initial optimization.
- In a reaction tube, add the calculated volume of the nanoparticle suspension.
- While gently vortexing, add the calculated volume of the Cy7-diso3 NHS Ester stock solution to the nanoparticle suspension.
- Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle shaking or rotation[14][20].

- (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.

Protocol 3: Purification of Cy7-Conjugated Nanoparticles via Size-Exclusion Chromatography (SEC)

This protocol describes the removal of unconjugated dye from the nanoparticle-dye conjugate solution.

Materials:

- Crude Cy7-conjugated nanoparticle solution (from Protocol 2)
- Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar, with an appropriate exclusion limit to separate nanoparticles from small dye molecules)[18][19]
- Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Fraction collection tubes

Procedure:

- Equilibrate the SEC column with at least 3-5 column volumes of the elution buffer.
- Carefully load the crude conjugation reaction mixture onto the top of the column. Allow the sample to fully enter the stationary phase[19].
- Begin eluting the sample with the elution buffer.
- The Cy7-conjugated nanoparticles, being larger, will pass through the column more quickly and elute first. They can be visually identified as the first colored band. The smaller, unconjugated Cy7 dye molecules will enter the pores of the chromatography media, travel a longer path, and elute later as a second, more diffuse colored band[18].
- Collect fractions as the first colored band elutes.
- Pool the fractions containing the purified Cy7-nanoparticle conjugates.

- Confirm purification by measuring the absorbance spectrum of the purified fraction. A successful purification will show the characteristic absorbance peak of the nanoparticle (if applicable) and the Cy7 dye (~750 nm), with a minimal shoulder or peak corresponding to free dye.

Protocol 4: Characterization and Quantification

This protocol outlines how to determine the concentration and degree of labeling of the final product.

Materials:

- Purified Cy7-nanoparticle conjugate solution
- UV-Vis Spectrophotometer
- Quartz cuvettes

Procedure:

- Measure Absorbance:
 - Take a UV-Vis spectrum of the purified conjugate solution from 250 nm to 850 nm.
 - Record the absorbance at 280 nm (A_{280}) and at the maximum absorbance for Cy7 (A_{\max} , typically ~750 nm)[19]. Ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1-1.0), diluting the sample with buffer if necessary[21].
- Calculate Degree of Labeling (DOL):
 - Step A: Calculate Molar Concentration of the Nanoparticle. This can be complex and depends on the nanoparticle type. For protein-coated nanoparticles or antibodies, the protein concentration is used.
 - First, correct the A_{280} for the contribution of the Cy7 dye:
 - $A_{280_corrected} = A_{280} - (A_{\max} \times CF_{280})$

- Where CF_{280} is the correction factor for the dye at 280 nm (provided by the dye manufacturer).
- Calculate the protein/nanoparticle concentration:
 - $Conc_NP\ (M) = A_{280_corrected} / \epsilon_NP$
 - Where ϵ_NP is the molar extinction coefficient of the nanoparticle/protein at 280 nm.
- Step B: Calculate Molar Concentration of the Dye.
 - $Conc_Dye\ (M) = A_{max} / \epsilon_Dye$
 - Where ϵ_Dye is the molar extinction coefficient of Cy7 at its A_{max} (e.g., $\sim 200,000\ M^{-1}cm^{-1}$)[\[10\]](#).
- Step C: Calculate DOL.
 - $DOL = Conc_Dye / Conc_NP$
 - The DOL represents the average number of dye molecules per nanoparticle.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles Before and After Cy7 Conjugation

Parameter	Amine-Functionalized NPs	Cy7-Conjugated NPs	Technique	Reference
Hydrodynamic Diameter (nm)	115 ± 10	125 ± 12	DLS	[12] [22]
Polydispersity Index (PDI)	0.15	0.18	DLS	[12] [22]
Zeta Potential (mV)	+29.1	+18.5	DLS	[12]
Absorbance Max (nm)	N/A	752	UV-Vis	[10]
Emission Max (nm)	N/A	775	Fluorometer	[3]

DLS: Dynamic Light Scattering; UV-Vis: Ultraviolet-Visible Spectroscopy

Table 2: Quantitative Conjugation and Labeling Results

Parameter	Value	Unit	Method	Reference
Initial Nanoparticle Conc.	2	mg/mL	-	[20]
Initial Dye:NP Molar Ratio	15:1	-	Calculation	
Conjugation Efficiency	~45	%	BCA Assay/UV-Vis	[22]
Final Degree of Labeling (DOL)	4-6	Dyes/NP	UV-Vis Spectroscopy	[19]
Molar Extinction Coeff. (Cy7)	200,000	M ⁻¹ cm ⁻¹	Manufacturer Data	[10]

Visualizations

Experimental Workflow

The overall process from nanoparticle functionalization to final characterization is a sequential workflow.

Caption: Workflow for Cy7-diso3 conjugation to nanoparticles.

Cellular Uptake Pathway

Cy7-conjugated nanoparticles are often used to study cellular interactions. When functionalized with targeting ligands (e.g., antibodies, peptides), they can be internalized by cells through receptor-mediated endocytosis.

Caption: Pathway of nanoparticle uptake via endocytosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3 [bocsci.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. apexbt.com [apexbt.com]

- 11. mdpi.com [mdpi.com]
- 12. One pot synthesis of amine-functionalized and angular-shaped superparamagnetic iron oxide nanoparticles for MR/fluorescence bimodal imaging application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 15. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of Nanoparticles by Size and Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Size-exclusion chromatography of metal nanoparticles and quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. broadpharm.com [broadpharm.com]
- 21. youtube.com [youtube.com]
- 22. Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cy7 dise(diso3) conjugation to nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3302398#cy7-dise-diso3-conjugation-to-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com